molecular formula C10H11ClN2O B1462213 1-(3-Chloro-4-methylphenyl)imidazolidin-2-one CAS No. 1031927-20-4

1-(3-Chloro-4-methylphenyl)imidazolidin-2-one

Cat. No. B1462213
CAS RN: 1031927-20-4
M. Wt: 210.66 g/mol
InChI Key: DKSGHEFILYXKBC-UHFFFAOYSA-N
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Description

“1-(3-Chloro-4-methylphenyl)imidazolidin-2-one” is a chemical compound with the molecular formula C10H11ClN2O . It is also known by other names such as “1-(3-Chloro-4-methylphenyl)tetrahydro-2H-imidazol-2-one”, “1-(3-Chloro-4-methylphenyl)-2-oxoimidazolidine”, and "2-Chloro-4-(2-oxoimidazolidin-1-yl)toluene" .


Molecular Structure Analysis

The InChI code for “1-(3-Chloro-4-methylphenyl)imidazolidin-2-one” is 1S/C10H11ClN2O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of “1-(3-Chloro-4-methylphenyl)imidazolidin-2-one” is solid . It has a molecular weight of 210.66 . The compound is stored at ambient temperature .

Scientific Research Applications

Imidazoline and Imidazolidine Derivatives in Medicinal Chemistry

Imidazoline derivatives, including imidazolidin-2-ones, have been identified as compounds with a broad spectrum of biological activities. They are explored not only for their sympatholytic and vasodilatory actions but also for their potential in treating neurodegenerative, inflammatory, autoimmune diseases, cancer, and infectious diseases. The variation in the imidazoline scaffold, including the 2-substituted imidazolines and their imidazolidine tautomers, suggests a caution in interpreting the term "imidazoline scaffold" due to their multiple tautomeric forms. These compounds' development for practical applications as active pharmaceutical ingredients, diagnostic imaging agents, insecticides, and herbicides demonstrates their versatility and importance in medicinal chemistry (Sa̧czewski, Kornicka, & Balewski, 2016).

Hydantoin Derivatives: A Focus on Therapeutic Applications

Hydantoin and its derivatives, including imidazolidine-2,4-dione, are recognized for their significant therapeutic and agrochemical applications due to their diverse biological and pharmacological activities. These compounds are pivotal in the synthesis of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, a method for producing hydantoin, highlights the compound's role in synthesizing important natural products and potential therapeutics, underscoring its importance in medicinal chemistry and drug discovery (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Antimicrobial Applications of Imidazole Derivatives

Imidazole derivatives, including those structurally related to imidazolidin-2-one, have been reviewed for their antimicrobial activities. These compounds are used as raw materials in pharmaceutical industries for manufacturing anti-fungal drugs such as ketoconazole and clotrimazole, demonstrating their effectiveness against microbial resistance. The ongoing synthesis of new imidazole derivatives in the laboratory to inhibit the growth of new strains of organisms further emphasizes their potential in antimicrobial applications. This highlights the importance of imidazole and its derivatives, including imidazolidin-2-one, in developing new antimicrobial agents to combat resistant strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSGHEFILYXKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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